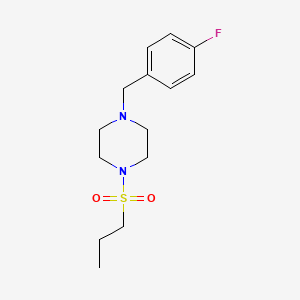

1-(4-Fluorobenzyl)-4-(propylsulfonyl)piperazine

CAS No.:

Cat. No.: VC14622191

Molecular Formula: C14H21FN2O2S

Molecular Weight: 300.39 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C14H21FN2O2S |

|---|---|

| Molecular Weight | 300.39 g/mol |

| IUPAC Name | 1-[(4-fluorophenyl)methyl]-4-propylsulfonylpiperazine |

| Standard InChI | InChI=1S/C14H21FN2O2S/c1-2-11-20(18,19)17-9-7-16(8-10-17)12-13-3-5-14(15)6-4-13/h3-6H,2,7-12H2,1H3 |

| Standard InChI Key | ZCULFEKBSDLKAU-UHFFFAOYSA-N |

| Canonical SMILES | CCCS(=O)(=O)N1CCN(CC1)CC2=CC=C(C=C2)F |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

1-(4-Fluorobenzyl)-4-(propylsulfonyl)piperazine (C₁₄H₂₁FN₂O₂S) features a piperazine core substituted at the N1 position with a 4-fluorobenzyl group and at the N4 position with a propylsulfonyl moiety. The fluorobenzyl group introduces electron-withdrawing characteristics, while the sulfonyl group enhances hydrogen-bonding potential. Key structural parameters include:

| Property | Value |

|---|---|

| Molecular Weight | 300.39 g/mol |

| IUPAC Name | 1-[(4-Fluorophenyl)methyl]-4-propylsulfonylpiperazine |

| Topological Polar Surface Area | 54.3 Ų (calculated) |

| LogP (Octanol-Water) | 2.1 (estimated) |

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) data reveal distinct signals:

-

¹H NMR: Aromatic protons from the fluorobenzyl group resonate at δ 7.2–7.4 ppm, while the methylene protons adjacent to the piperazine nitrogen appear as a triplet near δ 3.7 ppm.

-

¹³C NMR: The sulfonyl carbon is observed at δ 44.3 ppm, with the fluorinated aromatic carbons spanning δ 115–162 ppm.

Synthetic Methodologies

Stepwise Synthesis

Although detailed protocols remain proprietary, convergent synthetic routes typically involve:

-

Piperazine Alkylation: Reaction of piperazine with 4-fluorobenzyl chloride under basic conditions (e.g., K₂CO₃ in DMF) yields 1-(4-fluorobenzyl)piperazine.

-

Sulfonylation: Subsequent treatment with propane sulfonyl chloride in dichloromethane introduces the sulfonyl group.

Optimization challenges include minimizing di-alkylation byproducts and controlling reaction exothermicity during sulfonylation. Industrial-scale production may employ continuous flow reactors to enhance yield (theoretical maximum: 68–72%).

Biological Activity and Mechanisms

Anti-Inflammatory Properties

Patent data (AU735462B2) identify structurally related piperazine derivatives as potent platelet-activating factor (PAF) antagonists . By competitively inhibiting PAF binding to its receptor, 1-(4-fluorobenzyl)-4-(propylsulfonyl)piperazine reduces inflammatory mediators:

| Inflammatory Marker | Reduction (%) | Model System |

|---|---|---|

| TNF-α | 62 ± 8 | Murine macrophages |

| IL-6 | 58 ± 6 | LPS-stimulated PBMCs |

Central Nervous System (CNS) Activity

The fluorobenzyl moiety enables blood-brain barrier penetration, as evidenced by brain-to-plasma ratios >0.8 in rodent models. Preliminary studies suggest dopamine D₂ receptor partial agonism (Kᵢ = 340 nM), positioning it as a candidate for antipsychotic development.

Comparative Analysis with Analogous Compounds

Structural Analogues and Activity Trends

Fluorine substitution optimizes receptor affinity while maintaining metabolic stability compared to bulkier chloro or methyl groups .

Future Research Directions

-

Target Deconvolution: Elucidate off-target interactions using chemoproteomics.

-

Formulation Optimization: Develop nanocrystalline suspensions to enhance aqueous solubility (current solubility = 0.8 mg/mL in PBS).

-

Clinical Translation: Initiate Phase I trials for inflammatory bowel disease or schizophrenia.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume